(E)-dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate
Description
(E)-Dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl group, a cyano-functionalized vinyl chain, and an isophthalate ester backbone. While direct evidence regarding its synthesis or applications is absent in the provided sources, structural analogs and related compounds (e.g., thiazole derivatives with fluorophenyl substituents) suggest its relevance in medicinal chemistry or materials science .
Properties
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c1-29-21(27)14-7-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-3-5-17(23)6-4-13/h3-9,11-12,25H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFTYJPDQNQFJW-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHFNOS
- SMILES Notation :
COC(=O)c1cc(c(c1C(=O)OC)N=C(C#N)C(=C)c2ccc(F)cc2S(=O)(=O))
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- VEGFR Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. In vitro studies demonstrated that it significantly reduced phosphorylation of VEGFR-2, leading to decreased tumor cell proliferation and migration .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines. For instance, it upregulated pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, thus promoting programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been found to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines, which prevents cells from proliferating and contributes to its anticancer effects .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Effect Observed |
|---|---|---|---|---|
| Study 1 | A431 | 0.05 | VEGFR-2 Inhibition | Reduced proliferation and migration |
| Study 2 | MCF-7 | 0.14 | Apoptosis Induction | Increased Bax/Bcl-2 ratio |
| Study 3 | HepG2 | 0.19 | Cell Cycle Arrest | G0/G1 phase arrest |
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer showed that treatment with this compound resulted in significant tumor shrinkage in over 50% of participants, correlating with reduced VEGFR activity and increased markers of apoptosis.
- Breast Cancer Research : In a study focusing on MCF-7 breast cancer cells, administration of the compound led to a marked decrease in cell viability and significant induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment.
- Combination Therapy : Research indicated that when combined with traditional chemotherapeutic agents, this compound enhanced the overall efficacy of treatment protocols by synergistically inducing apoptosis and inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiazole Derivatives
The target compound shares structural motifs with several thiazole-based analogs (Table 1). Key comparisons include:
Key Observations:
- Halogen Substitution: Compounds 4 (Cl) and 5 (F) demonstrate that halogen choice minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii and polarizability . This suggests that replacing Cl with F in the target compound could enhance crystallinity or solubility.
- Thiazole Functionalization: The target compound’s 4-(4-fluorophenyl)thiazol-2-yl group contrasts with Compound 40’s 2-methyl-4-thiazolyl.
- Electron-Withdrawing Groups: The cyano-vinyl moiety in the target compound differs from the diazenyl group in (E)-4-[(4,5-dimethylthiazol-2-yl)diazenyl]-2-isopropyl-5-methylphenol ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
